18alpha(H)-OLEANANE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

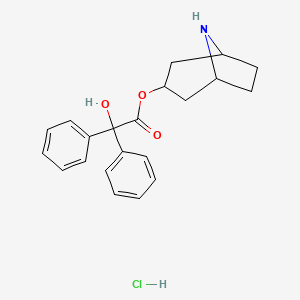

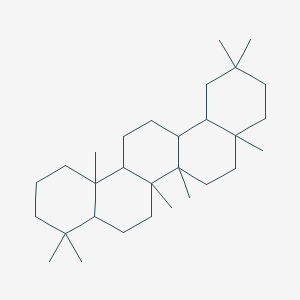

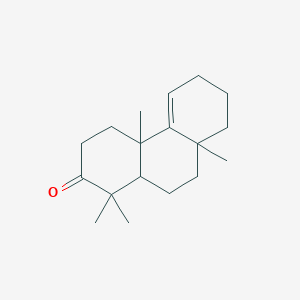

18α(H)-オレアナネは、オレアナネ系に属するトリテルペノイド化合物です。トリテルペノイドは、3つのテルペンユニットからなる化学化合物のクラスであり、植物に多く見られ、さまざまな生物活性を持っています。18α(H)-オレアナネは、特定の植物樹脂に存在することが知られており、その潜在的な薬効が研究されています。

2. 製法

合成ルートと反応条件: 18α(H)-オレアナネの合成は、通常、線状トリテルペンであるスクアレンの環化を伴い、一連の酵素反応または化学反応が行われます。このプロセスは複雑になる可能性があり、オレアナネ構造が正しく形成されるように、反応条件を正確に制御する必要があります。

工業生産方法: 18α(H)-オレアナネの工業生産には、植物樹脂などの天然資源から化合物を抽出する工程と、それに続く精製工程が含まれます。あるいは、単純な前駆体から化合物を生産するために遺伝子組み換え微生物を使用するバイオテクノロジー方法も検討されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 18alpha(H)-OLEANANE typically involves the cyclization of squalene, a linear triterpene, through a series of enzymatic or chemical reactions. The process can be complex and requires precise control of reaction conditions to ensure the correct formation of the oleanane structure.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as plant resins, followed by purification processes. Alternatively, biotechnological methods using genetically engineered microorganisms to produce the compound from simpler precursors are being explored.

化学反応の分析

反応の種類: 18α(H)-オレアナネは、さまざまな化学反応を起こす可能性があり、その中には以下のようなものがあります。

還元: 酸素原子の除去または水素原子の付加。これにより、カルボニル基をヒドロキシル基に変換できます。

置換: ハロゲンによる水素原子などの置換など、1つの官能基を別の官能基に置換します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: ハロゲン化反応には、特定の条件下で臭素または塩素などの試薬を使用する場合があります。

形成される主な生成物: これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性がある一方で、還元によりアルコールを生成できます。

4. 科学研究の用途

化学: 他の複雑なトリテルペノイドの合成の前駆体として。

生物学: 植物の防御機構における役割と、生物活性化合物としての可能性について調査されています。

医学: 抗炎症、抗がん、抗菌特性について調査されています。

産業: その潜在的な健康上の利点から、天然製品や化粧品の配合に使用されています。

科学的研究の応用

Chemistry: As a precursor for the synthesis of other complex triterpenoids.

Biology: Investigated for its role in plant defense mechanisms and its potential as a bioactive compound.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Used in the formulation of natural products and cosmetics due to its potential health benefits.

作用機序

18α(H)-オレアナネの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。炎症、細胞増殖、微生物の増殖に関与する酵素、受容体、シグナル伝達経路の活性を調節することにより、その効果を発揮することがあります。正確な分子標的と経路は、特定の生物学的コンテキストによって異なる場合があります。

類似化合物:

β-アミリン: 構造は似ていますが、立体異性体が異なる別のトリテルペノイド。

ルペオール: 環構造が異なるが、生物活性は類似したトリテルペノイド。

ウルサン: 骨格は似ていますが、官能基が異なるトリテルペノイド。

ユニークさ: 18α(H)-オレアナネは、その特定の立体異性体と、独特の生物活性を与える特定の官能基の存在により、ユニークです。また、さまざまな化学修飾を受けられるため、研究や産業用途に適した汎用性の高い化合物となっています。

類似化合物との比較

Beta-amyrin: Another triterpenoid with a similar structure but different stereochemistry.

Lupeol: A triterpenoid with a different ring structure but similar biological activities.

Ursane: A triterpenoid with a similar backbone but different functional groups.

Uniqueness: 18alpha(H)-OLEANANE is unique due to its specific stereochemistry and the presence of certain functional groups that confer distinct biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.

特性

IUPAC Name |

4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNKUCWWHVTTBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)

![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)

![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)

![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)